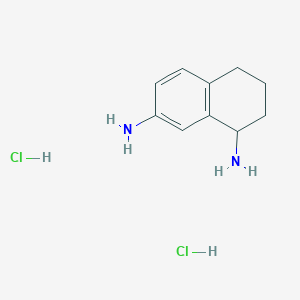

1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

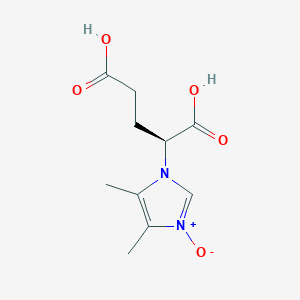

1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride is a chemical compound with the CAS Number: 58490-90-7 . It has a molecular weight of 235.16 and its IUPAC name is this compound . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2ClH/c11-8-5-4-7-2-1-3-10 (12)9 (7)6-8;;/h4-6,10H,1-3,11-12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 203-208 degrees Celsius .科学的研究の応用

Observation of Cationic Intermediates in Acidic Media

One study observed stable Wheland-like tetrahedral cationic species through NMR in the context of deiodination reactions of 1-iodonaphthalene-2,4-diamines in trifluoroacetic acid/chloroform. This finding underscores the utility of 1,2,3,4-tetrahydronaphthalene derivatives in elucidating reaction mechanisms in acidic environments and the potential for studying dynamic equilibria and proton-deuterium exchange of aromatic protons (Twum et al., 2013).

Enantioselective Synthesis via Oxidative Catalysis

Research has demonstrated the enantio- and diastereoselective synthesis of 1,2-dihydronaphthalenes, important for medicinal and synthetic chemistry, using N-heterocyclic carbene-catalyzed oxidative conditions. This highlights the role of tetrahydronaphthalene derivatives in the catalytic asymmetric construction of molecules, offering pathways to synthesize alcohols, amides, and epoxides with high yield and selectivity (Perveen et al., 2017).

Advanced Material Development

Tetrahydronaphthalene derivatives have been utilized in the synthesis of aromatic polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene, showcasing their significance in the development of high-performance polymers. These polymers, characterized by high solubility in aprotic solvents and high thermal stability, are crucial for creating materials with advanced mechanical and thermal properties (Yang & Chen, 1992).

Autoignition Study for Fuel Applications

The autoignition characteristics of tetralin, a naphthenic-aromatic hydrocarbon, were studied to understand its suitability as a transportation fuel surrogate. The research on ignition delays across different temperatures and pressures contributes to the optimization of fuel formulations for enhanced combustion efficiency and reduced emissions (Raza et al., 2020).

Self-Assembled Nanostructures

Investigations into the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules have revealed the formation of chiral, close-packed herringbone structures and porous pinwheel nanoarchitectures at the solid/liquid interface. These findings have implications for the design of nanoscale materials and devices, offering insights into the molecular interactions and assembly processes that govern nanomaterial formation (Silly et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1,7-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;;/h4-6,10H,1-3,11-12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJYUOAYIXNQMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2648680.png)

![3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2648681.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2648691.png)

![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2648693.png)

![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)

![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)